Cas no 483-14-7 (Rotundine)

Rotundine structure
Rotundine structure
Nome del prodotto:Rotundine
Numero CAS:483-14-7
MF:C21H25NO4
MW:355.4275
MDL:MFCD03265591
CID:329779
PubChem ID:253661327

Rotundine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H-Dibenzo[a,g]quinolizine,5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, (13aS)-
    • Rotundine
    • L-Tetrahydropalmatine
    • ROTUNDINE (RG)
    • Rotundine, L-Tetrahydropalmate
    • Tetrahydropalmatine
    • TETRAHYDROPALMATINE, L-(RG)
    • (-)-Tetrahydropalmatine
    • TETRAHYDROPALMATINE, L-(P)
    • (13aS)-2,3,9,10-Tetramethoxy-5,8,13,13a-tetrahydro-6H-dibenzo[a,g]quinolizine
    • (-)-S-Tetrahydropalmatine
    • (S)-Tetrahydropalmatine
    • Gindarine
    • Hyndarine
    • Caseanine
    • (-)-Corydalis
    • (S)-(-)-tetrahydropalmatine
    • corydalis B
    • 3X69CO5I79
    • (-)-Corydalis B
    • CHEBI:16563
    • BDBM50424077
    • (-)-2,3,9,10-Tetramethoxyberbine
    • 6H-dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, (13aS)-
    • (S)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline
    • Tetrahydropalmatine, dl-
    • 13a-alpha-Berbine, 2,3,9,10-tetramethoxy-
    • ROTUNDINUM
    • SCHEMBL230850
    • Hyndarin
    • AEQDJSLRWYMAQI-KRWDZBQOSA-N
    • (-)-Tetrahydropalmatine;L-Tetrahydropalmatine
    • CHEMBL487182
    • AS-82762
    • Tetrahydropalmatine, l-
    • (S)-5,8,13,13a-Tetrahydro-2,3,9,10-tetramethoxy-6H-dibenzo(a,g)quinolizine
    • 6H-Dibenzo(a,g)quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, (S)-
    • HMS3884J17
    • C02890
    • s2437
    • CCG-268100
    • DB12093
    • T3311
    • AKOS000277105
    • TETRAHYDROPALMATINE L-FORM [MI]
    • Q-100022
    • 5,8,13,13a(S)-Tetrahydro-2,3,9,10-tetramethoxy-6H-dibenzo[a,g]quinolizine
    • levo-tetrahydropalmatine
    • NSC36363
    • TETRAHYDROPALMATINE [WHO-DD]
    • Tetrahydropalmatine, (-)-
    • AC-16039
    • 483-14-7
    • UNII-3X69CO5I79
    • A913918
    • 2-(2,3-Dimethoxy-benzyl)-1-ethyl-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline
    • 5,8,13,13A-TETRAHYDRO-(S)-2,3,9,10-TETRAMETHOXY-6H-DIBENZO(A,G)QUINOLIZINE
    • AC-8007
    • Tetrahydropalmatine l-form
    • 2,3,9,10-tetramethoxy-13aalpha-berbine
    • (-)-rotundine
    • 5,8,13,13a-Tetrahydro-2,3,9,10-tetramethoxy-6H-dibenzo(a,g)quinolizine
    • HMS3656M19
    • Q7706555
    • (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
    • NCGC00346591-01
    • AS-17459
    • NS00071603
    • HY-N0096
    • (-)-Tetrahydropalmatine, >=98% (HPLC)
    • Berbine, 2,3,9,10-tetramethoxy-
    • Q-100371
    • (13aS)-2,3,9,10-tetramethoxy-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline
    • DTXSID701020650
    • CS-8092
    • SW219613-1
    • InChI=1/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s
    • 2,3,9,10-tetramethoxyberbine
    • (S)-2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline
    • DA-67292
    • BRD-K35719256-001-02-6
    • MDL: MFCD03265591
    • Inchi: 1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m0/s1
    • Chiave InChI: AEQDJSLRWYMAQI-KRWDZBQOSA-N
    • Sorrisi: O(C([H])([H])[H])C1=C(C([H])=C([H])C2=C1C([H])([H])N1C([H])([H])C([H])([H])C3=C([H])C(=C(C([H])=C3[C@]1([H])C2([H])[H])OC([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H]

Proprietà calcolate

  • Massa esatta: 355.178358g/mol
  • Carica superficiale: 0
  • XLogP3: 3.2
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta legami ruotabili: 4
  • Massa monoisotopica: 355.178358g/mol
  • Massa monoisotopica: 355.178358g/mol
  • Superficie polare topologica: 40.2Ų
  • Conta atomi pesanti: 26
  • Complessità: 475
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.23
  • Punto di fusione: 140.0 to 144.0 deg-C
  • Punto di ebollizione: 482.9 °C at 760 mmHg
  • Punto di infiammabilità: 138.7 °C
  • PSA: 40.16000
  • LogP: 3.31440
  • λmax: 280(lit.)
  • Rotazione specifica: -276° (c=0.8, EtOH)

Rotundine Informazioni sulla sicurezza

Rotundine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
R700760-200mg
Rotundine
483-14-7
200mg
$108.00 2023-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R055085-50mg
Rotundine
483-14-7 BR
50mg
¥34 2024-05-23
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S22174-1g
L-Tetrahydropalmatine
483-14-7 98%
1g
¥300.00 2021-09-02
eNovation Chemicals LLC
D480338-50mg
6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, (13aS)-
483-14-7 98%
50mg
$294 2024-05-24
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T3311-250mg
Rotundine
483-14-7 98.0%(LC)
250mg
¥650.0 2023-09-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
R860701-1g
Rotundine
483-14-7 BR
1g
¥796.00 2022-08-31
TRC
R700760-250mg
Rotundine
483-14-7
250mg
$255.00 2023-05-17
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S22174-5g
L-Tetrahydropalmatine
483-14-7 98%
5g
¥900.00 2021-09-02
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S22174-25g
L-Tetrahydropalmatine
483-14-7 98%
25g
¥2500.00 2021-09-02
S e l l e c k ZHONG GUO
S2437-25mg
Rotundine
483-14-7 99.99%
25mg
¥564.58 2023-09-15
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:483-14-7)Rotundine
A913918
Purezza:99%
Quantità:5g
Prezzo ($):331.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:483-14-7)Rotundine
TBW01053
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta